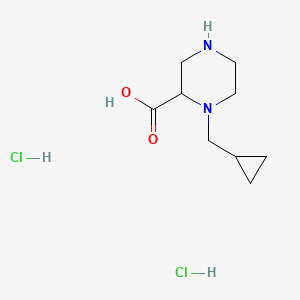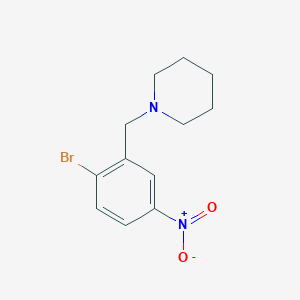
1-(2-Bromo-5-nitrobenzyl)-piperidine
Descripción general
Descripción
1-(2-Bromo-5-nitrobenzyl)-piperidine (BNBP) is an organic compound that is used in a variety of scientific research applications. It is a versatile molecule that has a wide range of uses in the laboratory and is a key component of many biochemical and physiological studies. BNBP is a member of the piperidine family, which are six-membered heterocyclic compounds with a nitrogen atom at the center. It is also a nitrobenzyl derivative, which is a type of organic compound that contains a nitro group and a benzyl group bonded to the same carbon atom. BNBP is a colorless solid that has a melting point of 59-60 °C and a boiling point of 135-136 °C.
Aplicaciones Científicas De Investigación
Crystallographic and Theoretical Exploration
A study by Al-Mutairi et al. (2021) investigated the crystal structures of potential chemotherapeutic agents, including compounds related to 1-(2-Bromo-5-nitrobenzyl)-piperidine. The research analyzed the molecular conformations and intermolecular interactions of these compounds, providing insights into their chemotherapeutic potential. The study also explored their binding at the active site of human sphingosine kinase 1, a cancer target, suggesting potential applications in cancer therapy Al-Mutairi et al., 2021.
Enantiomeric Resolution and Simulation Studies
Research by Ali et al. (2016) focused on the enantiomeric resolution of compounds similar to this compound, demonstrating the significance of chiral resolution in scientific research. The study highlighted the role of hydrogen bonding and π–π interactions in chiral resolution, which could be applicable in the purification and characterization of enantiomers of related compounds Ali et al., 2016.
Synthesis and Characterization of Metal Complexes
Manonmani et al. (2000) synthesized and characterized mononuclear complexes using ligands related to this compound, exploring their electrochemical properties. This research could provide a foundation for the development of metal-based drugs or catalysts using similar compounds Manonmani et al., 2000.
Quantum Chemical and Molecular Dynamic Simulation Studies
Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron, which includes analysis relevant to derivatives of this compound. This research highlights the potential applications of these compounds in materials science, particularly in corrosion inhibition Kaya et al., 2016.
Convenient Synthesis of Bifunctional Tetraaza Macrocycles
McMurry et al. (1992) described the synthesis of macrocyclic tetraamines, including those related to this compound. This research is significant for the development of chelating agents and has implications in medicinal chemistry and material science McMurry et al., 1992.
Propiedades
IUPAC Name |
1-[(2-bromo-5-nitrophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-12-5-4-11(15(16)17)8-10(12)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHCHFCSJXSJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylamide hydrochloride](/img/structure/B1486912.png)
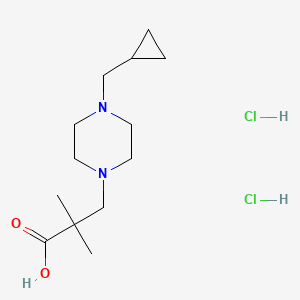
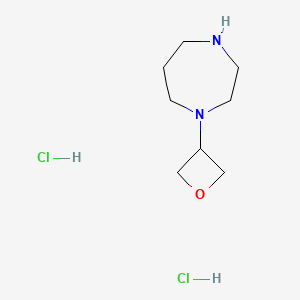
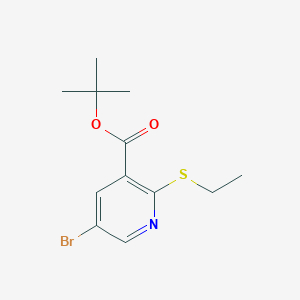
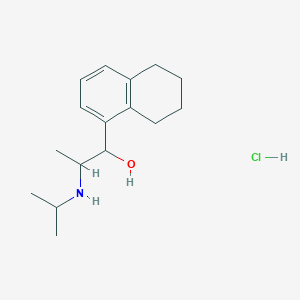


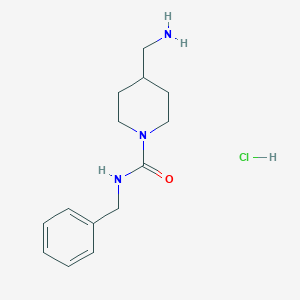


![2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate](/img/structure/B1486929.png)


